![molecular formula C23H21N3O2S B2998066 N-mesityl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105235-87-7](/img/structure/B2998066.png)

N-mesityl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

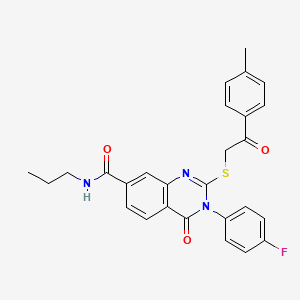

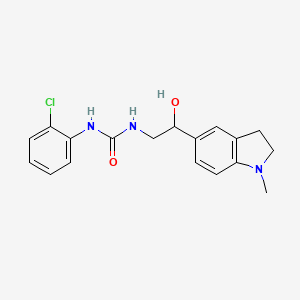

“N-mesityl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thieno ring, which is a five-membered ring with one sulfur atom . The “N-mesityl” part refers to a mesityl group (a derivative of toluene) attached to a nitrogen atom.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and thieno rings, and the attachment of the phenyl and mesityl groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The pyrimidine and thieno rings, as well as the amide group, could potentially undergo various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition

Research on thieno[2,3-d]pyrimidine derivatives has demonstrated potent inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair in cancer cells. For instance, studies have shown that compounds within this class can act as dual inhibitors, offering a promising avenue for antitumor agents. These inhibitors can significantly impede the proliferation of tumor cells, suggesting their potential utility in cancer therapy (Gangjee et al., 2008), (Gangjee et al., 2009).

Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have also been explored for their antimicrobial properties. These compounds have been synthesized and tested against various bacterial and fungal strains, showing good antibacterial and antifungal activities. The antimicrobial efficacy of these derivatives, comparable to standard drugs like streptomycin and fusidic acid, indicates their potential as new therapeutic agents for treating infections (Hossan et al., 2012).

Radioligand Development for Imaging

In the domain of diagnostic imaging, thieno[2,3-d]pyrimidine derivatives have been utilized to develop selective radioligands for positron emission tomography (PET). These compounds, designed with specific structural features, have shown high affinity and selectivity for target proteins, enabling the visualization of biological processes at the molecular level. This application highlights the potential of thieno[2,3-d]pyrimidine derivatives in enhancing diagnostic accuracy and facilitating the understanding of disease mechanisms (Dollé et al., 2008).

Molecular Docking and Quantum Mechanical Calculations

Thieno[2,3-d]pyrimidine derivatives have been subject to detailed quantum mechanical calculations and molecular docking studies to understand their interaction with biological targets. These studies provide insights into the electronic structure, molecular electrostatic potentials, and binding modes of these compounds, facilitating the design of more effective drugs. Such computational analyses are invaluable for predicting the biological activities of new compounds and guiding the synthesis of next-generation pharmaceuticals (Shukla & Yadava, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c1-14-9-15(2)20(16(3)10-14)25-19(27)11-26-13-24-21-18(12-29-22(21)23(26)28)17-7-5-4-6-8-17/h4-10,12-13H,11H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYQKXFCYZDOML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2997990.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2997991.png)

![2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2997995.png)

![[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2997998.png)

![3-(2-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2997999.png)

![Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate](/img/structure/B2998000.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2998005.png)